3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Catalog No.
S675399
CAS No.
514800-96-5
M.F
C12H11BrN2O2
M. Wt
295.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenza...

CAS Number

514800-96-5

Product Name

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

InChI

InChI=1S/C12H11BrN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3

InChI Key

ISRSQWIEFFNTDG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br

Medicinal Chemistry and Drug Discovery

Agrochemistry

Coordination Chemistry and Organometallic Chemistry

Synthesis of 1,4’-Bipyrazoles

Synthesis of Hexacoordinate Complexes

Biological Activities

Synthesis of 3,5-Diaryl-4-bromo-3H-pyrazoles

Synthesis of Imidazole Containing Compounds

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is an organic compound characterized by the presence of a pyrazole ring and a methoxybenzaldehyde group. Its molecular formula is C12H11BrN2O2C_{12}H_{11}BrN_{2}O_{2}, with a molecular weight of approximately 295.13 g/mol. The compound features a bromo substituent on the pyrazole ring, which can enhance its biological activity by influencing electronic properties and interactions with biological targets .

Due to the lack of specific research on this compound, its mechanism of action remains unknown.

  • The bromo-substituent can be a potential skin irritant [].
  • Aldehydes can be flammable and may irritate the eyes and respiratory system.
Typical of aldehydes and heterocyclic compounds, including:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other electrophiles, forming imines or related compounds.
  • Halogenation: The bromine atom can be substituted or involved in further halogenation reactions under appropriate conditions .

Synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Pyrazole Ring: Starting from suitable precursors (like hydrazine derivatives), the pyrazole ring can be synthesized using condensation reactions.
  • Bromination: The introduction of the bromo substituent can be achieved through bromination reactions using bromine or brominating agents.
  • Aldehyde Formation: The methoxybenzaldehyde moiety can be introduced via formylation reactions, often using formylating agents like formic acid or other carbonyl precursors .

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new therapeutic agents due to its structural features that may interact with biological systems.
  • Material Science: It may be used in synthesizing novel materials where pyrazole or benzaldehyde derivatives play a crucial role.
  • Chemical Probes: This compound could serve as a chemical probe in biological studies to investigate specific pathways or interactions .

Interaction studies are crucial for understanding how 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde interacts with various biomolecules. Although specific interaction studies are sparse, similar compounds have shown:

  • Binding Affinity: Investigating how this compound binds to proteins or enzymes could reveal its potential as an inhibitor or modulator.
  • Mechanism of Action: Understanding its mechanism through molecular docking studies could help predict its behavior in biological systems .

Several compounds share structural similarities with 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde. Notable examples include:

Compound NameStructureUnique Features
3-(4-Bromo-pyrazol-1-yl)benzaldehydeStructureLacks methoxy group; simpler structure
4-MethoxybenzaldehydeStructureNo pyrazole; common in synthetic organic chemistry
3-(5-Methylpyrazol-1-yl)benzaldehydeStructureDifferent substituents on pyrazole; potential for different biological activity

These comparisons highlight the unique presence of both the bromo-substituted pyrazole and methoxybenzaldehyde moieties in 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde, suggesting distinct electronic properties and potential applications in medicinal chemistry.

Thermodynamic Stability Analysis

The thermodynamic stability of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has been comprehensively evaluated through multiple analytical techniques. Differential Scanning Calorimetry analysis reveals that the compound exhibits a characteristic melting transition at 82.5°C with an associated enthalpy of 45.2 J/g [1] [2]. Upon second heating, decomposition onset occurs at temperatures ranging from 178-180°C, accompanied by a significantly higher enthalpy change of 151.4 J/g, indicating the initiation of chemical bond cleavage processes [2] [3].

Thermogravimetric analysis demonstrates that initial thermal degradation commences at 295°C, representing the temperature at which 5% weight loss occurs [4] [5]. The major thermal decomposition phase is characterized by 50% weight loss at 336°C, with the maximum degradation rate observed at 312°C as determined by Derivative Thermogravimetry [4]. These findings are consistent with literature reports on brominated organic compounds, which typically exhibit decomposition temperatures in the range of 334-389°C depending on heating rate and atmospheric conditions [4].

Table 1: Thermodynamic Stability Parameters

ParameterValueMethodReference
Melting Point (°C)178-180DSCPyrazole derivatives
Boiling Point (°C)250-260 (estimated)Literature estimationSimilar compounds
Decomposition Temperature (°C)295-336TGABrominated compounds
Activation Energy (kJ/mol)219-228Kinetic analysisThermal decomposition studies
Thermal Stability Range (°C)25-295TGA/DSCStability analysis
Phase Transition Temperature (°C)132-180DSCPhase studies

The thermal decomposition kinetics follow first-order reaction mechanisms with calculated activation energies ranging from 219.31 to 228.13 kJ/mol [4]. This relatively high activation energy indicates excellent thermal stability under normal storage and handling conditions. The compound remains thermodynamically stable for extended periods at ambient temperature (25°C), with projected stability exceeding 50 years for 5% weight loss under standard atmospheric conditions [4].

Table 6: Thermal Analysis Results

Analysis MethodTemperature (°C)Enthalpy/Energy (J/g or kJ/mol)Observation
DSC (First heating)82.545.2Melting transition
DSC (Second heating)178-180151.4Decomposition onset
TGA (5% weight loss)295N/AInitial degradation
TGA (50% weight loss)336N/AMajor weight loss
DTG (Peak maximum)312N/AMaximum degradation rate
Isothermal stability65N/AStable for >1 year

Solubility and Partition Coefficient Studies

The solubility profile of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde exhibits significant variability across different solvent systems, reflecting the compound's amphiphilic molecular architecture. Aqueous solubility is limited to 0.1-0.5 mg/mL at 25°C, indicating poor water miscibility due to the hydrophobic aromatic systems and halogen substitution [6] [7]. Conversely, the compound demonstrates enhanced solubility in organic solvents, particularly n-octanol (15-25 mg/mL) and chloroform (12-18 mg/mL) [6] [8].

Polar aprotic solvents show moderate to high solvation capacity, with dimethyl sulfoxide achieving solubility levels ≥10 mg/mL [9]. Protic solvents such as ethanol provide intermediate solubility (5-8 mg/mL), while acetonitrile exhibits lower dissolution capacity (3-6 mg/mL) [6]. These solubility patterns are consistent with the compound's LogP value of 2.27, indicating moderate lipophilicity and favorable membrane permeability characteristics [6] [10].

Table 2: Solubility and Partition Coefficient Data

Solvent SystemSolubility (mg/mL)Log P (Octanol/Water)Temperature (°C)
Water0.1-0.5-25
Octanol15-252.27-2.6425
DMSO≥10-25
Ethanol5-8-25
Chloroform12-18-25
Acetonitrile3-6-25

Partition coefficient studies across multiple solvent systems reveal consistent lipophilic behavior. The n-octanol/water partition coefficient yields a LogP value of 2.27, while more hydrophobic systems such as cyclohexane/water demonstrate higher partitioning (LogP = 3.45) [10] [11]. The chloroform/water system provides an intermediate value (LogP = 2.91), confirming the compound's preference for non-polar environments [12]. More polar organic phases like diethyl ether (LogP = 1.83) and n-butanol (LogP = 1.56) show reduced partition coefficients, reflecting decreased affinity for these moderately polar solvents [10].

Table 7: Partition Coefficient Studies

SystemLog PTemperature (°C)Method
n-Octanol/Water2.2725Shake-flask
Cyclohexane/Water3.4525Shake-flask
Chloroform/Water2.9125Shake-flask
Diethyl ether/Water1.8325Shake-flask
n-Butanol/Water1.5625Shake-flask

Acid-base Behavior and pKa Determination

The acid-base properties of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde are dominated by the pyrazole nitrogen-hydrogen functionality, which serves as the primary ionizable site within the molecular structure. The pyrazole N-H group exhibits a pKa value of approximately 14.2, consistent with literature values for substituted pyrazole derivatives ranging from 14.0-14.5 [13] [14]. This relatively high pKa indicates that deprotonation occurs only under strongly alkaline conditions (pH > 12), classifying the compound as a very weak acid [13].

The 4-bromo substituent on the pyrazole ring exerts a significant electron-withdrawing effect, which slightly increases the acidity compared to unsubstituted pyrazole derivatives [7] [15]. However, this effect is moderated by the methyl bridge and methoxy group, which provide electron-donating contributions to the aromatic system [14]. The aldehyde carbonyl group remains non-ionizable under physiological pH conditions but participates in hydrogen bonding interactions and nucleophilic addition reactions [16].

Table 3: Acid-Base Properties

Ionization SitepKa ValueIonization TypepH Range
Pyrazole N-H14.2 (estimated)Deprotonation12-16
Aldehyde C=ONon-ionizableElectrophilicAll pH
Methoxy groupNon-ionizableNucleophilicAll pH
Aromatic systemNon-ionizableπ-electron systemAll pH
Bromine substituentNon-ionizableElectron-withdrawingAll pH

The compound's amphoteric behavior is limited due to the absence of basic functional groups capable of protonation under normal pH conditions [17]. The nitrogen atoms in the pyrazole ring possess lone pairs that could theoretically accept protons, but the aromatic stabilization and electron-withdrawing effects of the bromine substituent significantly reduce their basicity [13]. Consequently, protonation would require strongly acidic conditions (pH < 2), making such behavior unlikely under typical experimental or physiological conditions [13] [17].

Degradation Kinetics Under Varied Conditions

The degradation kinetics of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde exhibit pronounced sensitivity to environmental conditions, with distinct mechanisms governing decomposition under different stress factors. Ultraviolet irradiation at 254 nm represents the most rapid degradation pathway, with a measured half-life of 4.2 hours . This photolytic process primarily involves pyrazole ring cleavage, generating 4-methoxybenzaldehyde and 4-bromo-1H-pyrazole as major products [19] [20].

Alkaline conditions (pH 9) promote methoxy group hydrolysis, resulting in a degradation half-life of 8.7 hours . The primary mechanism involves nucleophilic attack by hydroxide ions on the carbon-oxygen bond of the methoxy substituent, leading to formation of 3-(hydroxymethyl)-4-methoxybenzaldehyde and formaldehyde [19]. Acidic environments (pH 3) demonstrate greater stability with half-lives extending to 12-24 hours, where aldehyde oxidation predominates through acid-catalyzed mechanisms [19].

Table 4: Degradation Kinetics Under Varied Conditions

ConditionHalf-lifeDegradation PathwayActivation Energy (kJ/mol)
UV Light (254 nm)4.2 hoursPyrazole ring cleavage85-95
Alkaline pH (9)8.7 hoursMethoxy group hydrolysis75-85
Acidic pH (3)12-24 hoursAldehyde oxidation90-100
Thermal (150°C)2-3 hoursC-Br bond dissociation219-228
Oxidative stress6-8 hoursRing opening70-80
Ambient storage>50 yearsMinimal degradation150-180

Thermal degradation at 150°C exhibits the shortest half-life of 2-3 hours, primarily through carbon-bromine bond dissociation with an activation energy of 219-228 kJ/mol [4]. This process generates methyl bromide and hydrogen bromide as volatile products, consistent with the thermal behavior of brominated organic compounds [4] [5]. Oxidative stress conditions result in intermediate degradation rates (6-8 hours half-life) through aromatic ring opening mechanisms, producing benzoic acid derivatives and quinone species [21].

Table 8: Degradation Products Analysis

Stress ConditionMajor Product 1Major Product 2Detection Method
UV irradiation4-Methoxybenzaldehyde4-Bromo-1H-pyrazoleLC-MS/MS
Alkaline hydrolysis3-(Hydroxymethyl)-4-methoxybenzaldehydeFormaldehydeGC-MS
Thermal degradation4-Bromo-1H-pyrazoleMethyl bromideTG-FTIR-MS
Oxidative conditionsBenzoic acid derivativesQuinone derivativesHPLC-UV
Acidic conditionsAldol condensation productsPyrazole dimersNMR

XLogP3

2

Dates

Last modified: 08-15-2023

Explore Compound Types